molecular formula C15H14O4 B3143935 2-(Benzyloxy)-5-methoxybenzoic acid CAS No. 53985-53-8

2-(Benzyloxy)-5-methoxybenzoic acid

Cat. No. B3143935
CAS RN: 53985-53-8
M. Wt: 258.27 g/mol
InChI Key: VRLHUTPCEBIETH-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-methoxybenzoic acid” is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C14H12O3 . Further structural analysis can be conducted using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight and formula . More detailed properties such as melting point, solubility, and spectral data may be obtained through experimental analysis .

Scientific Research Applications

Antioxidant Properties

A study conducted on phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, including compounds structurally related to 2-(benzyloxy)-5-methoxybenzoic acid, demonstrated strong antioxidant activities. This suggests potential applications of these compounds in areas where antioxidant properties are beneficial, such as in food preservation, cosmetics, and possibly in pharmaceuticals for the management of oxidative stress-related diseases (Xu et al., 2017).

Chemical Analysis and Spectroscopy

In the field of chemical analysis, derivatives of benzoic acid, including compounds similar to this compound, have been used as additives in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application significantly improves ion yields and signal-to-noise ratios, particularly for high-mass range analytes, indicating their utility in enhancing the performance of mass spectrometry in analytical chemistry (Karas et al., 1993).

Organic Synthesis

In organic chemistry, derivatives of this compound are often used in synthesis reactions. For example, they are involved in Suzuki cross-coupling reactions, which are key processes in the synthesis of complex organic molecules, including pharmaceuticals and polymers (Chaumeil et al., 2000). This highlights their importance in the synthesis of various organic compounds and potential drug molecules.

Photostabilization and Material Protection

Studies on phenolic-type stabilizers for materials have shown that methoxylated benzoic acids, similar to this compound, can act as generators and quenchers of singlet molecular oxygen. This property is significant in preventing photodegradation, making these compounds useful in the formulation of photostabilizers for materials exposed to light and UV radiation (Soltermann et al., 1995).

Antimicrobial and Antioxidant Activities

Endophytic Streptomyces species have been found to produce compounds structurally related to this compound with antimicrobial and antioxidant activities. These activities suggest potential applications in the development of new antimicrobial agents, particularly for strains resistant to conventional antibiotics, and in antioxidant formulations (Yang et al., 2015).

Safety and Hazards

“2-(Benzyloxy)-5-methoxybenzoic acid” is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to use it only in a well-ventilated area .

Future Directions

Future studies on compounds similar to “2-(Benzyloxy)-5-methoxybenzoic acid” could explore its limitations in the Wittig rearrangement . Additionally, the reduction of similar compounds could be achieved either by catalytic hydrogenation or with reducing metals in acid .

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Benzylic compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-used method for forming carbon-carbon bonds .

Pharmacokinetics

Organoboron compounds, which include boronic esters like 2-(benzyloxy)-5-methoxybenzoic acid, are generally stable, easy to purify, and often commercially available . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The reactions that benzylic compounds undergo can lead to changes in their structure and properties, potentially affecting their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, organoboron compounds are generally stable but can face challenges in terms of the removal of the boron moiety at the end of a sequence if required . Additionally, the Suzuki–Miyaura cross-coupling reaction, which benzylic compounds can participate in, requires mild and functional group tolerant reaction conditions .

properties

IUPAC Name

5-methoxy-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLHUTPCEBIETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiOH.H2O (181 mg, 4.31 mmol) was added to a stirred solution of phenylmethyl 5-(methyloxy)-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 6; 500 mg, 1.44 mmol) in a 3:1 mixture of THF:H2O (40 ml). The mixture was refluxed for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a yellow solid. 280 mg.
Quantity
181 mg
Type
reactant
Reaction Step One
Name
phenylmethyl 5-(methyloxy)-2-[(phenylmethyl)oxy]benzoate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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